m-Polyethylene glycol 9 acid, commonly referred to as m-PEG9-acid, is a specialized compound derived from polyethylene glycol. It features a terminal carboxylic acid group that enhances its reactivity and functionality in various biochemical applications. This compound is classified under polyethylene glycol derivatives, which are widely utilized in bioconjugation, drug delivery systems, and as linkers in the synthesis of proteolysis targeting chimeras (PROTACs) designed for targeted protein degradation.
The synthesis of m-PEG9-acid typically involves the reaction of a polyethylene glycol derivative with a carboxylic acid reagent. One prominent method includes the esterification of a PEG chain with an appropriate carboxylic acid, followed by hydrolysis to yield the desired product.
The general synthetic route may include the following steps:
m-PEG9-acid consists of a polyethylene glycol backbone containing nine ethylene glycol units with a terminal carboxylic acid group. This structure provides both hydrophilicity and reactivity, making it suitable for various biochemical applications.
m-PEG9-acid can participate in several chemical reactions:
The reactions typically require specific conditions:
m-PEG9-acid functions primarily as a linker in bioconjugation processes. Its terminal carboxylic acid group can react with amine-containing biomolecules, forming stable covalent bonds that facilitate the attachment of drugs or other functional groups to proteins or other macromolecules. This mechanism enhances the solubility and stability of therapeutic agents while allowing for controlled release and targeted delivery.
m-PEG9-acid has several significant scientific uses:
Polyethylene glycol (PEG) linkers serve as fundamental molecular tethers in bioconjugation, enhancing the physicochemical and pharmacokinetic properties of therapeutic agents. Their hydrophilic nature reduces aggregation, minimizes immunogenicity, and extends circulatory half-life by shielding conjugated molecules from renal clearance and proteolytic degradation. For instance, PEGylation decreases opsonin adsorption and reticuloendothelial system (RES) uptake, enabling nanocarriers to achieve stealth properties and improved biodistribution [2] [5]. This technology underpins over 40 FDA-approved drugs, including long-acting proteins like Pegfilgrastim (neutropenia treatment) and advanced modalities such as lipid nanoparticles (LNPs) in COVID-19 vaccines (e.g., Comirnaty™ and Spikevax®) [5].
Bioconjugation Mechanisms: PEG linkers enable covalent attachment via terminal functional groups. The carboxylic acid terminus in m-PEG9-acid reacts with primary amines (e.g., lysine residues) using activators like EDC or DCC to form stable amide bonds. This site-specific conjugation is critical for maintaining bioactivity while optimizing drug delivery [1] [6]. Beyond proteins, PEG linkers facilitate oligonucleotide delivery (e.g., siRNA in Patisiran) and antibody-drug conjugates (ADCs) by enhancing solubility and payload release kinetics [4] [5].
Table 1: Approved Therapeutics Utilizing PEG Linkers
Therapeutic Name | PEGylated Entity | Indication | PEG Attributes |
---|---|---|---|
Adagen® (1990) | Adenosine deaminase | SCID | First PEGylated drug; reduced immunogenicity |
Neulasta® (2002) | G-CSF | Chemotherapy-induced neutropenia | 20 kDa PEG; prolonged half-life |
Onpattro® (2018) | siRNA-LNPs | Hereditary transthyretin amyloidosis | 2 kDa PEG; enhanced stability |
Comirnaty™ (2020) | mRNA-LNPs | COVID-19 prevention | PEG-lipid conjugate; improved cellular uptake |
m-PEG9-acid (C₂₀H₄₀O₁₁, MW: 456.53 g/mol) is a monodisperse PEG derivative featuring a uniform chain of nine ethylene oxide units and a terminal carboxylic acid group. Its linear structure, denoted as CH₃O-(CH₂CH₂O)₉-CH₂COOH, ensures batch-to-batch reproducibility—critical for regulatory compliance in biotherapeutics. Unlike polydisperse PEGs (variable molecular weights), monodisperse variants like m-PEG9-acid enable precise control over linker length, directly influencing biological outcomes such as binding affinity and steric shielding [3] [7].
Functional Advantages:
Table 2: Comparative Properties of m-PEG9-acid vs. Other PEG Linkers
Property | m-PEG9-acid | Polydisperse PEGs | Shorter m-PEGs (e.g., m-PEG4) |
---|---|---|---|
Molecular Weight | 456.53 g/mol (exact) | Variable (e.g., 500 ± 50 Da) | < 300 g/mol |
Dispersity (Đ) | 1.0 (monodisperse) | >1.05 (broad distribution) | 1.0 |
Chain Length | 9 EO units | Variable | ≤4 EO units |
Key Applications | PROTACs, peptide conjugation | Industrial coatings, surfactants | Small-molecule PEGylation |
PEGylation technology originated in the 1970s when Frank Davis pioneered PEG conjugation to bovine serum albumin to mitigate immunogenicity. This culminated in the 1990 FDA approval of Adagen®—the first PEGylated therapeutic for severe combined immunodeficiency (SCID) [5] [6]. Early PEG linkers were polydisperse mixtures, limiting clinical precision. The 2000s saw breakthroughs in monodisperse PEG synthesis, driven by advances in solid-phase and iterative organic methodologies, enabling exact ethylene oxide chain lengths like m-PEG9-acid [5] [7].
m-PEG9-acid emerged in response to demands for linker precision in complex therapeutic architectures. Its CAS registration (2576495-35-5) in 2015 coincided with the rise of PROTACs and antibody-oligonucleotide conjugates (AOCs), where reproducible linker lengths proved essential for intracellular target engagement. Studies demonstrated that PEG9’s 13-atom spacer optimally connects warheads without steric hindrance, unlike shorter PEGs (e.g., PEG4) or bulkier alternatives [3] [8]. Recent applications include:
Synthetic Milestones:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1